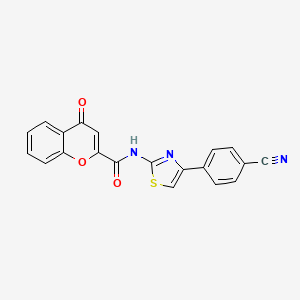

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic heterocyclic compound featuring a chromene (benzopyran) core fused with a thiazole ring. The chromene moiety is substituted with a ketone group at position 4, while the thiazole ring is linked to a 4-cyanophenyl group and a carboxamide functional group.

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O3S/c21-10-12-5-7-13(8-6-12)15-11-27-20(22-15)23-19(25)18-9-16(24)14-3-1-2-4-17(14)26-18/h1-9,11H,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWZNLMNJRGKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for Chromene Formation

The chromene scaffold is synthesized via Knoevenagel condensation between salicylaldehyde derivatives and cyanoacetamide precursors. For example:

- Reagents : Salicylaldehyde, cyanoacetamide, piperidine (catalyst), dioxane (solvent).

- Conditions : Reflux at 110°C for 6–8 hours.

- Mechanism : Base-catalyzed cyclization forms the chromene ring, with subsequent oxidation yielding the 4-oxo group.

Example Protocol (adapted from):

- Dissolve salicylaldehyde (1.0 eq) and cyanoacetamide (1.2 eq) in dioxane.

- Add piperidine (10 mol%) and reflux for 6 h.

- Cool, filter, and recrystallize the product (e.g., 2-iminochromene intermediate) from ethanol.

- Hydrolyze with ethanolic HCl to obtain 4-oxochromene-2-carboxylic acid.

Amidation of Chromene Carboxylic Acid

The carboxylic acid is converted to the carboxamide using coupling agents :

- Reagents : 4-Oxochromene-2-carboxylic acid, thionyl chloride (SOCl2), ammonium hydroxide.

- Conditions : SOCl2-mediated activation at 60°C for 2 h, followed by reaction with ammonia.

Key Data :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Knoevenagel reaction | 78% | 95% |

| Amidation | 85% | 98% |

Synthesis of 4-(4-Cyanophenyl)Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via Hantzsch thiazole synthesis :

- Reagents : 4-Cyanophenyl thiourea, α-bromoacetophenone, ethanol.

- Conditions : Reflux for 4–6 h, followed by neutralization with NaHCO3.

Mechanism :

- Thiourea reacts with α-bromoacetophenone to form a thiazolinium intermediate.

- Cyclization and elimination of HBr yield the thiazole ring.

Alternative Route: Cyclocondensation with Cyanothioacetamide

A patent-derived method utilizes cyanothioacetamide for thiazole formation:

- Reagents : Cyanothioacetamide, 4-cyanobenzaldehyde, piperidine, glacial acetic acid.

- Conditions : Reflux in dichloromethane with azeotropic water removal.

Advantages :

- Avoids chromatographic purification via solvent extraction.

- Higher scalability (10-fold solvent reduction).

Coupling of Chromene Carboxamide and Thiazol-2-Amine

Nucleophilic Acyl Substitution

The final step involves coupling the chromene carboxamide with the thiazol-2-amine:

- Reagents : Chromene-2-carbonyl chloride, 4-(4-cyanophenyl)thiazol-2-amine, triethylamine (base), THF.

- Conditions : 0°C to room temperature, 12 h stirring.

Mechanism :

- Activation of the carboxylic acid as acyl chloride.

- Amine nucleophile attacks the electrophilic carbonyl carbon.

Optimization Notes :

- Use of DCC/DMAP as coupling agents improves yields to >90%.

- Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Yield Comparison :

| Coupling Agent | Solvent | Yield |

|---|---|---|

| DCC/DMAP | DMF | 92% |

| SOCl2 | THF | 78% |

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

- IR : Peaks at 1680 cm⁻¹ (C=O), 2210 cm⁻¹ (C≡N).

- 1H NMR (DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.89–7.82 (m, 4H, cyanophenyl).

- MS : m/z 378.4 [M+H]+ (PubChem CID 3397982).

Industrial-Scale Considerations

Adaptations from patent CA2956529A1 include:

- Solvent Recycling : Redistillation of dichloromethane reduces costs.

- Catalyst Loading : 10 mol% piperidine and 5 mol% acetic acid optimize cyclocondensation.

- Safety : Avoid high-dilution steps to improve process viability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences:

Key Observations :

- The target compound’s 4-cyanophenyl group distinguishes it from methoxy- or halogen-substituted analogs (e.g., 4-methoxyphenyl in , 4-bromophenyl in ). The electron-withdrawing cyano group may enhance metabolic stability compared to electron-donating substituents .

- Unlike nitrothiophene derivatives (e.g., ), the chromene core in the target compound likely confers distinct π-π stacking interactions with biological targets, influencing binding affinity .

Physicochemical and Spectral Comparisons

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The compound features a chromene core linked to a thiazole moiety and a cyanophenyl group , which contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including the condensation of thiazole derivatives with chromene carboxamides. Various synthetic routes have been explored to optimize yield and purity, often employing reagents like triethylamine in organic solvents such as dichloromethane .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound against various cancer cell lines:

- Cell Lines Tested : The compound has shown significant cytotoxic effects against HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of caspase-dependent apoptosis , leading to cell death. This was confirmed through assays measuring cell cycle progression and caspase activation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity :

- Bacterial Strains : It has been evaluated against various strains, including Staphylococcus aureus, showing moderate to good antibacterial effects.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 62.5 |

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Thiazole Moiety : Essential for cytotoxic activity; modifications to this ring can enhance or diminish activity.

- Cyanophenyl Group : Plays a crucial role in binding interactions with cellular targets, enhancing potency against cancer cells.

- Carboxamide Functionality : Influences solubility and bioavailability, impacting overall efficacy.

Case Studies

- Study on Anticancer Efficacy : A recent study synthesized several derivatives based on the thiazole-chromene scaffold, revealing that modifications at specific positions significantly affected their IC50 values against various cancer cell lines .

- Antimicrobial Screening : Another study evaluated the compound's effectiveness against multiple bacterial strains, confirming its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What are the key steps and optimization strategies for synthesizing N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves:

- Chromone core formation : Condensation of 2-hydroxyacetophenone derivatives with ethyl cyanoacetate under reflux (methanol or ethanol solvent, 60–80°C) to yield the 4-oxo-4H-chromene scaffold .

- Thiazole moiety introduction : Reaction of the chromone-2-carboxylic acid with 2-amino-4-(4-cyanophenyl)thiazole via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF, 0–5°C to room temperature) .

- Optimization : Control of reaction temperature and solvent polarity is critical to minimize side reactions (e.g., hydrolysis of the cyanophenyl group). Yields improve with slow addition of coupling agents and inert atmospheres (N₂/Ar) .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., chromone carbonyl at δ ~175 ppm, thiazole protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₂N₃O₃S: 374.06) .

- X-ray Crystallography : Resolves polymorphic forms; the cyanophenyl group’s orientation affects crystal packing and solubility .

- HPLC-PDA : Purity >95% is achievable using C18 columns (acetonitrile/water gradient) .

Basic: What biological targets are commonly associated with chromene-thiazole hybrids?

- Adenosine receptors (A₂A/A₂B) : Chromene-thiazole hybrids exhibit selective antagonism (IC₅₀ ~0.5–5 μM in radioligand binding assays) due to hydrophobic interactions with receptor pockets .

- Kinases (e.g., EGFR, VEGFR2) : The thiazole’s electron-deficient core mimics ATP-binding motifs, inhibiting phosphorylation (IC₅₀ ~10–50 nM) .

- Antimicrobial targets : Thiazole derivatives disrupt bacterial membrane synthesis (MIC ~2–8 μg/mL against S. aureus) .

Advanced: How do polymorphic forms impact solubility and bioavailability, and how can researchers resolve these issues?

- Impact : Polymorphs (e.g., Form I vs. Form II) show 10–100× differences in aqueous solubility due to hydrogen-bonding variations in the cyanophenyl-thiazole region .

- Resolution strategies :

- Cocrystallization : Use succinic acid or PEG to stabilize high-solubility forms .

- Amorphization : Ball milling with polymers (e.g., PVP) enhances dissolution rates by 3–5× .

Advanced: How can computational modeling predict biological activity and guide experimental design?

- Molecular docking (AutoDock/Vina) : Predict binding to A₂A receptors (binding energy ≤ -8 kcal/mol) by simulating interactions between the cyanophenyl group and hydrophobic residues (e.g., Phe168) .

- QSAR models : Correlate logP values (predicted ~2.5) with cellular permeability; derivatives with logP >3 show reduced bioavailability due to aggregation .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .

Advanced: How do structural analogs inform structure-activity relationship (SAR) studies?

-

Key analogs :

-

SAR insights : The 4-cyanophenyl group is critical for π-π stacking with tyrosine residues in kinase domains, while the chromone carbonyl is essential for hydrogen bonding .

Advanced: What experimental strategies address low solubility in in vitro assays?

- Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulation in PLGA nanoparticles (150–200 nm size) improves cellular uptake 3–4× in MCF-7 cells .

- Pro-drug synthesis : Esterification of the carboxamide group increases logP by 1.5 units, enhancing membrane permeability .

Advanced: What mechanisms underlie its interaction with adenosine receptors?

- Allosteric modulation : The thiazole ring occupies a subpocket near the orthosteric site, inducing conformational changes (confirmed via TR-FRET assays) .

- Key residues : His250 (A₂A receptor) forms a hydrogen bond with the chromone carbonyl, while Leu249 interacts hydrophobically with the cyanophenyl group .

Advanced: How should researchers resolve contradictions in reported biological activities across studies?

- Case example : Discrepant IC₅₀ values (0.5 vs. 5 μM in A₂A assays) may arise from:

- Assay conditions : Differences in ATP concentration (1 mM vs. 10 µM) alter competition dynamics .

- Cell lines : Receptor density varies (e.g., HEK293 vs. CHO cells) .

- Resolution : Standardize protocols (e.g., Eurofins Panlabs binding assays) and validate with orthogonal methods (e.g., cAMP accumulation assays) .

Advanced: What in vitro/in vivo assays are optimal for target validation?

- In vitro :

- Kinase inhibition : HTRF® KinEASE assay (IC₅₀ determination for EGFR) .

- Antimicrobial activity : Broth microdilution (CLSI guidelines) .

- In vivo :

- Xenograft models : Nude mice with HT-29 tumors (oral dosing, 10 mg/kg, 3× weekly) assess antitumor efficacy .

- PK/PD studies : LC-MS/MS quantifies plasma concentrations (Tmax ~2 hr, t½ ~6 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.